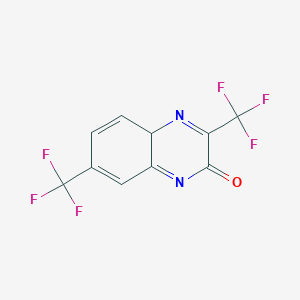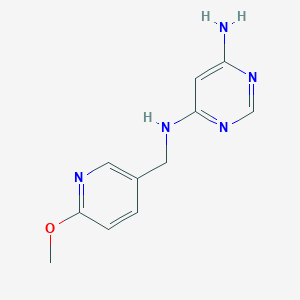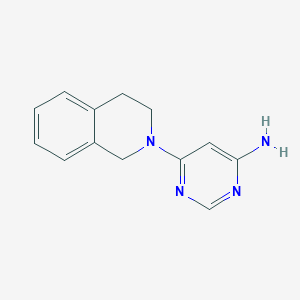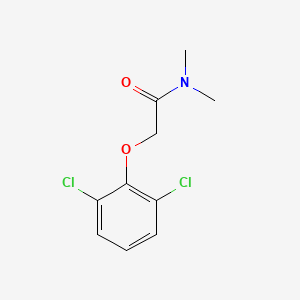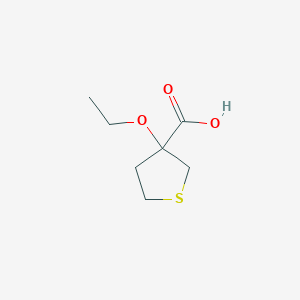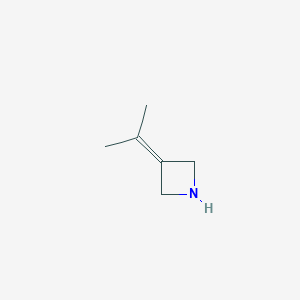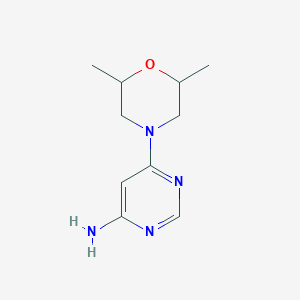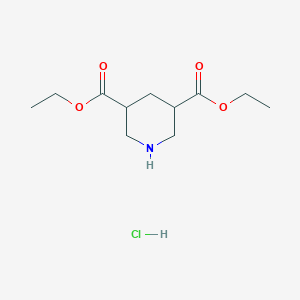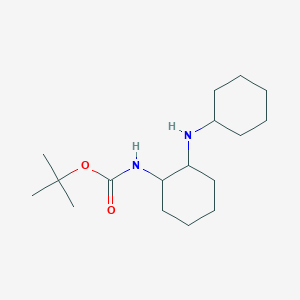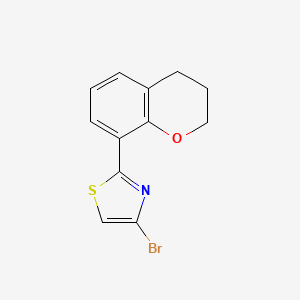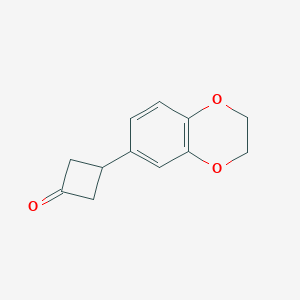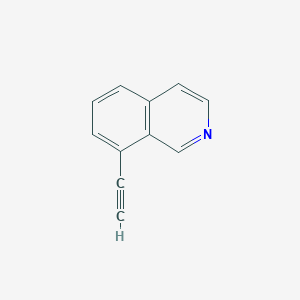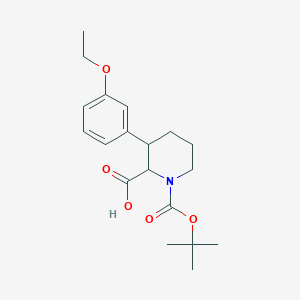![molecular formula C12H10BrNO2 B1470024 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1509818-20-5](/img/structure/B1470024.png)
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
1-(4-Bromophenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as 4-bromophenylmethylpyrrole-3-carboxylic acid (4-Br-PPMPCA) is a synthetic organic compound with a wide range of potential applications in the fields of biochemistry and pharmaceuticals. It is an important intermediate in the synthesis of a variety of compounds, such as dyes, pigments, and pharmaceuticals. 4-Br-PPMPCA has also been studied as a potential therapeutic agent in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds derived from acenaphtho[1,2-b]pyrrole-carboxylic acid esters, which share a structural motif with the subject compound, have been synthesized and evaluated for their cytotoxicity against tumor cell lines. Methyl esters with bromine substitutions showed significant cytotoxicity, suggesting that bromine-substituted pyrrole-carboxylic acid derivatives could have potential antitumor applications (Liu et al., 2006).
Synthesis of Insecticide Intermediates
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the insecticide chlorantraniliprole, highlights the role of brominated pyrrole derivatives in the development of new agrochemicals. This demonstrates the versatility of brominated pyrrole compounds in synthesizing intermediates for important industrial chemicals (Niu Wen-bo, 2011).
Carbonylative Cyclization
β-Bromo-α,β-unsaturated carboxylic acids, related to the core structure of the subject compound, have been utilized in carbonylative cyclization reactions. These reactions, catalyzed by palladium, produce 1-(dimethylamino)-1H-pyrrole-2,5-diones, illustrating the potential of brominated pyrrole derivatives in complex organic syntheses (Yeon Kyu Bae & C. Cho, 2014).
Antioxidant Agents
A study on pyrrole-based hydrazide-hydrazones, which could be structurally related to the synthesis pathways of the subject compound, showed promising antioxidant properties. These compounds were synthesized using microwave-assisted methods and displayed better radical-scavenging capacity than standard antioxidants, suggesting potential for developing novel antioxidant agents (Mateev et al., 2022).
Antifungal Activity
Novel pyrazole-carboxylic acid amides, including 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, were synthesized and tested for antifungal activity. Some compounds displayed significant activity against phytopathogenic fungi, indicating the potential for bromophenyl-substituted pyrroles in developing new antifungal agents (Shijie Du et al., 2015).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBHYZRQOFCRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



